molecular formula C19H14N2O2S B14111426 1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14111426
M. Wt: 334.4 g/mol
InChI Key: KGNQQKBLFNPINK-UHFFFAOYSA-N
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Description

1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with Vilsmeier–Haack reagent followed by treatment with ammonium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for further development as an anticancer agent .

Biological Activity

1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O2SC_{19}H_{16}N_2O_2S, with a molecular weight of approximately 348.41 g/mol. The compound features a thieno-pyrimidine core structure that contributes to its biological activity.

Antimicrobial Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidine exhibit antimicrobial properties. For instance, studies have indicated that related compounds demonstrate significant inhibition against various bacterial strains at concentrations as low as 0.22 μg/mm². This suggests that this compound may possess similar antimicrobial efficacy .

Anticancer Potential

The anticancer activity of thieno[3,2-d]pyrimidines has been a focal point in recent studies. For example, certain derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that compounds with structural similarities to this compound effectively induced apoptosis in A431 vulvar epidermal carcinoma cells .

Compound Cell Line IC50 (μM) Mechanism of Action
Thieno Derivative AA4315.0Induction of apoptosis
Thieno Derivative BMCF710.0Cell cycle arrest

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been reported to inhibit PI5P4Kγ with a KDK_D value of 7.1 nM, indicating strong binding affinity . This inhibition can potentially lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases.

Case Studies

A series of case studies have highlighted the therapeutic potential of thieno[3,2-d]pyrimidines:

  • Study on Anticancer Activity : In vitro studies revealed that 1-benzyl-3-phenylthieno[3,2-d]pyrimidine derivatives exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells .
  • Antimicrobial Screening : A comprehensive screening of various thieno derivatives against microbial pathogens showed promising results for 1-benzyl-3-phenylthieno[3,2-d]pyrimidine derivatives in inhibiting growth at low concentrations .

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H14N2O2S/c22-18-17-16(11-12-24-17)20(13-14-7-3-1-4-8-14)19(23)21(18)15-9-5-2-6-10-15/h1-12H,13H2

InChI Key

KGNQQKBLFNPINK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

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